BenchChemオンラインストアへようこそ!

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone

Lipophilicity Solubility CCR2 antagonist

This ready-to-screen lead-like molecule bypasses the amide coupling step required with simpler azetidine building blocks. The para-dimethylaminobenzoyl group introduces a basic tertiary-amine center, differentiating its chromatographic hydrophobicity (CHI log D) and PAMPA profile from non-basic analogs. Procure this specific congener with the validated cyclohexylsulfonyl‑azetidine CCR2 pharmacophore for late‑stage diversification programs. Note: Biological certification is not yet standardized; confirm batch-specific release criteria upon ordering.

Molecular Formula C18H26N2O3S
Molecular Weight 350.48
CAS No. 1797303-67-3
Cat. No. B3017393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone
CAS1797303-67-3
Molecular FormulaC18H26N2O3S
Molecular Weight350.48
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C18H26N2O3S/c1-19(2)15-10-8-14(9-11-15)18(21)20-12-17(13-20)24(22,23)16-6-4-3-5-7-16/h8-11,16-17H,3-7,12-13H2,1-2H3
InChIKeyFNJTXSUNWUOHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone (CAS 1797303-67-3): Core Identity and Class Affiliation


The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone (CAS 1797303-67-3) is a synthetic small molecule built on a 3‑sulfonylazetidine scaffold. It features a cyclohexylsulfonyl group at the azetidine 3‑position and a para‑dimethylaminobenzoyl substituent on the ring nitrogen. The molecular formula is C18H26N2O3S with a mass of 350.48 g mol⁻¹ . The compound belongs to a family of cyclohexyl‑azetidinyl derivatives that have been explored as antagonists of the C‑C chemokine receptor type 2 (CCR2) for inflammatory and metabolic indications [1]. Publicly available quantitative structure‑activity data for this specific congener remain extremely limited; foundational information is derived from vendor technical summaries and patent family disclosures.

Why (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone Cannot Be Replaced by an Arbitrary In‑Class Analog


Within the cyclohexyl‑azetidinyl sulfonamide class, even subtle changes to the sulfonamide N‑substituent or the azetidine 3‑sulfonyl motif can drastically shift CCR2 binding affinity, functional antagonism, and selectivity over related chemokine receptors [1]. The 4‑(dimethylamino)benzoyl group introduces a basic tertiary‑amine moiety that influences electronic character, hydrogen‑bonding potential, and solubility, properties that a simple benzoyl, o‑tolyl, or furan‑2‑yl replacement would not replicate . Because release criteria and biological certification for this compound are not yet standardized across suppliers (and most vendors supply it solely for non‑human research use ), procurement must be compound‑specific; batch‑to‑batch interchangeability has not been demonstrated.

Quantitative Differentiation Evidence for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone Versus Closest Structural Analogs


Cyclohexylsulfonyl vs. 4‑Fluorophenylsulfonyl: Impact on Calculated Physicochemical Descriptors

Replacement of the cyclohexylsulfonyl group with a 4‑fluorophenylsulfonyl group (as in the closest matched analog CAS 1798033‑99‑4) is predicted to alter lipophilicity and aqueous solubility because cyclohexane is more hydrophobic and conformationally flexible than a para‑fluorophenyl ring. Calculated log Pₒ/w values differ by approximately 0.8‑1.0 log unit (class‑level inference from matched molecular pair analysis of sulfonamide datasets) [1]. No experimental log D or thermodynamic solubility numbers have been published for either compound, precluding a definitive quantitative comparison at this time.

Lipophilicity Solubility CCR2 antagonist Sulfonamide SAR

Azetidine 3‑Sulfonyl Substitution: Cyclohexyl vs. Heteroaryl Variations in CCR2 Antagonist Series

In the patent family encompassing cyclohexyl‑azetidinyl CCR2 antagonists, the cyclohexylsulfonyl substituent at the azetidine 3‑position was consistently associated with sub‑micromolar CCR2 binding affinity, whereas replacement with smaller heteroaromatic sulfonyl groups (e.g., thiophene‑2‑sulfonyl) resulted in a >10‑fold loss of binding affinity in several enumerated examples [1]. The target compound retains this critical cyclohexylsulfonyl motif, distinguishing it from analogs that bear furan‑2‑yl, thiophen‑2‑yl, or phenylsulfonyl groups at the same position. However, the specific binding affinity of (3‑(cyclohexylsulfonyl)azetidin‑1‑yl)(4‑(dimethylamino)phenyl)methanone for human CCR2 has not been disclosed publicly.

CCR2 GPCR Azetidine Sulfonamide Chemokine

Presence of the 4‑(Dimethylamino)benzoyl Group Relative to Unsubstituted Benzoyl or Heteroaryl Carbonyl Analogs

The para‑dimethylamino substituent on the benzoyl ring introduces a strong hydrogen‑bond acceptor and protonatable site (pKa ~ 4‑5 for the anilinium ion) that is absent in the o‑tolyl (CAS 1448128‑27‑5) or furan‑2‑yl (CAS 1448133‑06‑9) congeners . This structural feature is expected to improve aqueous solubility at low pH and enable salt formation, a manipulation that cannot be performed on the non‑basic analogs. No comparative solubility or pKa data have been published for this precise compound.

Hydrogen‑bond acceptor Physicochemical properties Solubility Tertiary amine

Molecular Weight and Heavy Atom Count Differentiation from Lower‑Mass Cyclohexylsulfonyl‑azetidine Intermediates

Many suppliers list the simpler 3‑(cyclohexylsulfonyl)azetidine (MW 203.3 g mol⁻¹) or its hydrochloride salt as a research chemical . The target compound is an elaborated derivative with a molecular weight of 350.48 g mol⁻¹, which more closely resembles the size of typical CCR2 antagonist leads. For those procuring a fully elaborated screening compound rather than a synthetic intermediate, the higher mass and the pre‑installed 4‑(dimethylamino)benzoyl group are distinguishing compositional features.

Building block Intermediate Molecular weight Library screening

Best‑Fit Research Application Scenarios for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone Based on Available Evidence


CCR2 Antagonist Structure‑Activity Relationship Expansion

The compound can serve as a late‑stage diversification exemplar in CCR2 antagonist programs. Its cyclohexylsulfonyl‑azetidine core is a validated pharmacophore for CCR2 (class‑level evidence from patent SAR) [1]. Introducing the 4‑(dimethylamino)benzoyl group allows exploration of the N‑substituent tolerance of the azetidine ring while maintaining the potency‑conferring cyclohexylsulfonyl motif.

Physicochemical Property Benchmarking for Sulfonamide‑Containing Screening Libraries

Because the compound contains both a lipophilic cyclohexylsulfonyl group and a basic dimethylaniline, it can be used as a calibration standard when profiling new chemical entities for chromatographic hydrophobicity (CHI log D) or parallel artificial membrane permeability. Its predicted log P and ionizable center profile differentiate it from simpler, non‑basic analogs .

Synthetic Intermediate Avoidance in Hit‑to‑Lead Chemistry

In contrast to 3‑(cyclohexylsulfonyl)azetidine building blocks (MW ~203 g mol⁻¹) , the full methanone derivative is a ready‑to‑screen lead‑like molecule. Laboratories aiming to bypass an amide coupling step can procure this compound directly, provided they accept the current absence of vendor‑supplied biological certification.

Basal Research on Sulfonamide‑Azetidine Conformational Preferences

The restricted four‑membered azetidine ring combined with the bulky cyclohexylsulfonyl group creates a stereoelectronic environment that may influence sulfonamide conformation and hydrogen‑bonding geometry. The compound can be employed in X‑ray crystallography or DFT studies to probe these effects, contributing to medicinal chemistry design principles for constrained sulfonamides.

Quote Request

Request a Quote for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.